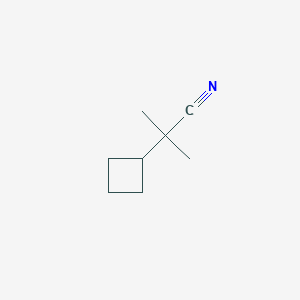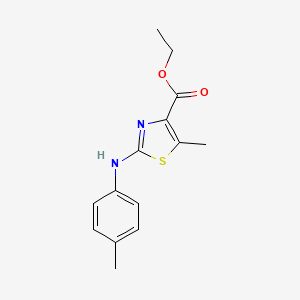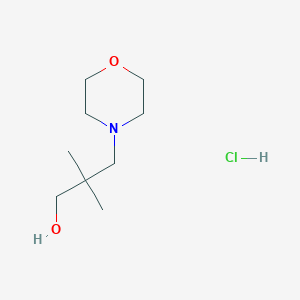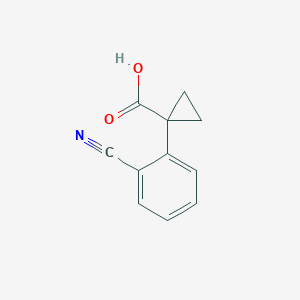![molecular formula C10H6BrF2NO2 B1459799 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1805594-20-0](/img/structure/B1459799.png)
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Vue d'ensemble
Description
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid, also known as 2-BCDMPAA, is a brominated organic compound that has been used in a variety of laboratory and scientific research applications. It is a type of carboxylic acid that is used in organic synthesis and as a reagent in various reactions. In recent years, its use in scientific research has grown due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various organic compounds, such as amines, esters, and ketones. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Mécanisme D'action
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid is an acid and its mechanism of action is based on its acidic properties. It can act as a proton donor, which means that it can donate protons to other molecules. This can lead to a variety of reactions, such as protonation, deprotonation, and acid-base reactions. Additionally, it can act as a Lewis acid, which means that it can accept electrons from other molecules. This can lead to a variety of reactions, such as electrophilic addition and nucleophilic substitution.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and anti-inflammatory properties, and has been used in the synthesis of various pharmaceuticals. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is a toxic compound and should be handled with care. Additionally, it is a strong acid and should be used in a laboratory setting with the appropriate safety equipment.
Orientations Futures
There are a number of potential future directions for the use of 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research. One potential direction is to explore its use in the synthesis of other organic compounds, such as amines, esters, and ketones. Additionally, its use as a catalyst in other reactions could be explored. Additionally, its use in the synthesis of pharmaceuticals could be further investigated. Finally, its potential effects on other biochemical and physiological processes could be studied.
Propriétés
IUPAC Name |
2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOKDCQBZNDGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ul-13C12]sucrose](/img/structure/B1459720.png)




![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)

![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)


iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)

